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Application Note: Comprehel

‘ Compound of Interest

Compound Name: 4-(Allyloxy)-2-hydroxybenzaldehyde

Cat. No.: B8755843

Executive Summary

4-(Allyloxy)-2-hydroxybenzaldehyde (CAS 68287-22-9)[1] is a highly versatile bifunctional building block widely utilized in the synthesis of coumaril
downstream application.

This application note provides a self-validating analytical framework for researchers and drug development professionals. It details the causality behir
characterization.

Synthesis Context & Regiochemical Causality

To understand the analytical profile of this compound, one must understand its origin. The compound is typically synthesized via the selective O-alkyl

The Causality of Selectivity: Why does alkylation occur exclusively at the 4-position? The hydroxyl group at the 2-position forms a strong, 6-membere
sterically unhindered and more reactive 4-OH position. Our analytical workflow is specifically designed to confirm this regiochemistry.

Analytical Workflow

—
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Fig 1: Multimodal analytical workflow for 4-(Allyloxy)-2-hydroxybenzaldehyde characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the definitive technique for confirming the regiochemistry of the allyloxy group. We utilize CDCIs as the solvent because its lack of exchangea

Data Interpretation & Causality

The most striking feature of the *H NMR spectrum is the phenolic proton appearing far downfield at ~11.4 ppm. This extreme deshielding is the direct
ppm. Furthermore, the splitting pattern of the aromatic ring (an AMX spin system) confirms the 1,2,4-substitution pattern.

Summarized *H NMR Data (400 MHz, CDCI|s) = 0@

Position Shift (3, ppm) Multiplicity
OH 11.42 s

CHO 9.71 s

H-6 7.42 d

H-5 6.54 dd

H-3 6.41 d

-CH= 6.02 ddt

~CH» 5.41,5.32 dq

-OCHza- 4.58 dt

Step-by-Step Protocol: NMR Acquisition

+ Sample Preparation: Accurately weigh 10-15 mg of the analyte.

» Solvation: Dissolve the sample completely in 0.6 mL of high-purity CDCls containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

» Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

« Acquisition Parameters (*H): Tune and match the probe. Acquire data at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, a spectri
« Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct, then reference the TM:

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups, specifically probing the electronic environment of the carbonyl and hydroxyl moieties.

Data Interpretation & Causality

In an isolated aliphatic aldehyde, the C=0 stretch typically appears near 1715 cm~1. However, in 4-(Allyloxy)-2-hydroxybenzaldehyde, this band is
« Conjugation: The aromatic ring donates electron density, decreasing the double-bond character of the carbonyl[3].

+ Hydrogen Bonding: The strong intramolecular H-bond from the ortho-OH further lengthens and weakens the C=0 bond, lowering its vibrational frec

Summarized FTIR Data (ATR)

Wavenumber (cm~—?) Intensity
3200 - 2800 Broad, Med
1645 Strong
1620, 1580 Strong
1220, 1150 Strong
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Step-by-Step Protocol: ATR-FTIR Analysis

« Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Allow it to dry and collect a k
o Sample Application: Deposit 1-2 mg of the solid/oil sample directly onto the center of the ATR crystal.

« Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the sample and the crystal.

» Acquisition: Scan from 4000 to 400 cm~! at a resolution of 4 cm~1, co-adding 32 scans to achieve an optimal signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS confirms the exact mass and provides a purity profile. Electrospray lonization in positive mode (ESI+) is highly effective here due to the bt

Data Interpretation & Causality

The molecule readily accepts a proton to form the [M+H]* ion at m/z 179.07. Upon collision-induced dissociation (CID), the primary fragmentation pat
core).

Summarized LC-MSIMS Data (ESI+)

Precursor lon (m/z) Product lon (m/z)

179.07

137.02

Step-by-Step Protocol: LC-MS/MS Analysis

« Sample Preparation: Prepare a 1 pg/mL solution of the analyte in LC-MS grade Methanol. Filter through a 0.22 um PTFE syringe filter.
o Chromatography: Inject 2 pL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 pm particle size) maintained at 40°C.
« Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient frot

* MS Parameters: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 4-(Allyloxy)-2-hydroxybenzaldehyde]. BenchC

Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/lBulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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